(4-Benzyloxy-naphthalen-2-yl)-methanol
Description
Strategic Importance of Naphthalene (B1677914) Scaffolds in Medicinal Chemistry and Materials Science
The naphthalene core, a bicyclic aromatic hydrocarbon, is a fundamental structural motif in a vast number of biologically active compounds and functional materials. ijpsjournal.com Its rigid, planar structure and lipophilic nature allow it to effectively interact with biological targets such as enzymes and receptors. This has led to the development of numerous naphthalene-containing drugs with a wide range of therapeutic applications. nih.govekb.egekb.eg
Several FDA-approved drugs incorporate the naphthalene scaffold, highlighting its significance in medicinal chemistry. nih.govekb.egekb.eg Examples include:
Naproxen: A nonsteroidal anti-inflammatory drug (NSAID). ekb.eg
Propranolol: A beta-blocker used to treat high blood pressure. ekb.eg
Duloxetine: A serotonin-norepinephrine reuptake inhibitor for depression and anxiety. ekb.eg
Terbinafine: An antifungal agent. ekb.eg
Bedaquiline: An anti-tuberculosis drug. nih.govekb.eg
In materials science, the aromatic and electronic properties of naphthalene derivatives are harnessed for the development of organic semiconductors, conductive polymers, and liquid crystals. nbinno.comwikipedia.org Their ability to form ordered structures through π-π stacking interactions is crucial for these applications. nbinno.com The derivatization of the naphthalene core allows for the fine-tuning of its electronic and physical properties to suit specific material requirements. alfa-chemistry.com
The Benzyloxy Group as a Versatile Protecting Group and Synthetic Handle
The benzyloxy group (BnO-), often introduced using benzyl (B1604629) bromide or a related benzylating agent, is a widely used protecting group for hydroxyl functionalities in organic synthesis. organic-chemistry.orgwikipedia.org Its popularity stems from its stability under a broad range of reaction conditions, including acidic, basic, and some oxidative and reductive environments. organic-chemistry.org
The true versatility of the benzyloxy group lies in the variety of methods available for its cleavage, which allows for deprotection under specific and often mild conditions. organic-chemistry.orglookchem.com Common deprotection strategies include:
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. It is a mild and efficient method for removing the benzyl group. organic-chemistry.orglookchem.com
Acidic Cleavage: Strong acids can cleave the benzyl ether, though this method is less common due to its harshness. organic-chemistry.org
Oxidative Cleavage: Certain oxidizing agents can be used to remove the benzyl group. organic-chemistry.org
Beyond its role as a protecting group, the benzyloxy group can also act as a synthetic handle, influencing the reactivity and solubility of the molecule.
Overview of (4-Benzyloxy-naphthalen-2-yl)-methanol as a Privileged Building Block
A "privileged building block" in medicinal chemistry is a molecular scaffold or intermediate that is capable of providing useful ligands for more than one type of receptor or enzyme target by structural modifications. taylorfrancis.comroutledge.com The structure of this compound positions it as such a building block.
The presence of the benzyloxy group at the 4-position allows for its eventual removal to unmask a phenolic hydroxyl group, which can be a key pharmacophoric feature or a point for further derivatization. The primary alcohol at the 2-position (the hydroxymethyl group) is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functionalities such as halides or amines.
The strategic placement of these two functional groups on the naphthalene scaffold allows for a stepwise and controlled elaboration of the molecule. For instance, the hydroxymethyl group can be modified while the phenolic hydroxyl is protected. Subsequently, the benzyloxy group can be removed to allow for further reactions at the 4-position. This orthogonal reactivity is highly desirable in the synthesis of complex molecules, particularly in the construction of compound libraries for drug discovery. While direct and extensive research on the specific applications of this compound is not widely published, its structural components strongly suggest its utility as a valuable intermediate for accessing a diverse range of substituted naphthalene derivatives for both medicinal and materials science applications.
Structure
3D Structure
Properties
IUPAC Name |
(4-phenylmethoxynaphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-15-10-16-8-4-5-9-17(16)18(11-15)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWQACWDEVFKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280219 | |
| Record name | 4-(Phenylmethoxy)-2-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188863-65-2 | |
| Record name | 4-(Phenylmethoxy)-2-naphthalenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188863-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylmethoxy)-2-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Benzyloxy Naphthalen 2 Yl Methanol
Retrosynthetic Strategies for the Naphthalene (B1677914) Core Functionalization
Retrosynthetic analysis of (4-Benzyloxy-naphthalen-2-yl)-methanol reveals several plausible disconnection points, leading to readily available starting materials. The primary disconnections involve the carbon-oxygen bond of the benzyloxy ether and the carbon-carbon bond of the hydroxymethyl group.
Route A focuses on the late-stage introduction of the benzyl (B1604629) group. This involves disconnecting the benzyloxy ether to reveal (4-hydroxy-naphthalen-2-yl)-methanol and benzyl bromide. The hydroxymethylnaphthalene precursor can be envisioned as arising from the reduction of a corresponding carboxylic acid or aldehyde, which in turn could be synthesized from a suitable naphthalene precursor through functional group interconversions.
Route B prioritizes the formation of the hydroxymethyl group in the final step. This strategy involves the reduction of a 4-benzyloxy-naphthalene-2-carbaldehyde or a corresponding carboxylic acid or ester. These precursors can be synthesized from a functionalized naphthalene, such as 4-benzyloxy-2-methylnaphthalene via oxidation, or from a dihydroxynaphthalene derivative through selective protection and formylation.
A convergent synthesis could also be designed, where two complex fragments are prepared separately and then joined. However, for a molecule of this complexity, a linear approach starting from a substituted naphthalene is generally more common.
Direct Synthesis Pathways to this compound
The direct synthesis of this compound can be achieved through several routes, each with its own set of advantages and challenges. These pathways typically involve the sequential introduction of the required functional groups onto a pre-existing naphthalene scaffold.
Alkylation Reactions for Benzyloxy Installation
The formation of the benzyloxy ether is a crucial step in the synthesis. The Williamson ether synthesis is the most common and effective method for this transformation. This reaction involves the nucleophilic substitution of a benzyl halide, typically benzyl bromide or chloride, by a naphthoxide ion.
A plausible starting material is a dihydroxynaphthalene derivative, such as 2,4-dihydroxynaphthalene. Selective benzylation at the 4-position is critical and can be influenced by the choice of base and solvent. For instance, using a bulky base might favor alkylation at the less sterically hindered hydroxyl group. Alternatively, a starting material like 4-hydroxy-2-naphthaldehyde can be used, where the hydroxyl group is selectively alkylated. A procedure for the benzylation of 2-methyl-3-nitrophenol, a related phenolic compound, involves heating with benzyl chloride and anhydrous potassium carbonate in dimethylformamide (DMF), affording the benzylated product in high yield. orgsyn.org A similar approach can be applied to a suitably substituted naphthol.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methyl-3-nitrophenol | Benzyl chloride, K₂CO₃ | DMF | 90°C | 90% | orgsyn.org |
| 2-Naphthol | Dimethyl sulfate, NaOH | Water | Reflux | 79-84% | youtube.com |
This table presents data for analogous reactions to illustrate typical conditions.
Reduction of Corresponding Carboxylic Acid or Ester Derivatives
The hydroxymethyl group is commonly introduced by the reduction of a corresponding carboxylic acid, ester, or aldehyde. The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule, particularly the aromatic naphthalene ring.
For the reduction of a carboxylic acid or ester, strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed. The reaction is usually carried out in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF).
If the precursor is an aldehyde, such as 4-benzyloxy-2-naphthaldehyde, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective. A key consideration when reducing benzylated aldehydes is the potential for intramolecular transesterification if other ester groups are present. To prevent this, the reduction can be carried out in the presence of a weak acid like acetic acid, which quenches the intermediate alkoxide before it can react further. nih.gov
Table 2: Conditions for the Reduction of Carbonyl Compounds
| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,5-Bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde | NaBH₄, Acetic Acid | - | - | 2,5-Bis[(4'-(methoxy)benzoyl)oxy]-benzyl alcohol | >95% | nih.gov |
This table includes data for analogous reductions to illustrate the methodologies.
Multi-step Convergent and Divergent Synthesis Approaches
A multi-step synthesis allows for the construction of this compound from simpler, more readily available starting materials. Both convergent and divergent strategies can be envisioned.
A divergent approach might start with a common intermediate that can be elaborated into the target molecule and other related derivatives. For example, 4-hydroxy-2-naphthaldehyde could serve as a key intermediate. Benzylation would lead to 4-benzyloxy-2-naphthaldehyde, which upon reduction yields the target alcohol.
A convergent approach involves the synthesis of two or more complex fragments that are then combined in the later stages of the synthesis. For a molecule like this compound, a more linear multi-step synthesis is generally more practical. An example of a multi-step synthesis is the preparation of the natural product oxomaritidine, which involves a seven-step continuous flow process, highlighting the potential for complex molecule synthesis through sequential reactions. syrris.jp Similarly, a multi-step synthesis of methyl m-nitrobenzoate demonstrates the sequential functional group transformations required to build up molecular complexity. truman.edu
Chemo- and Regioselective Considerations in Synthesis
The successful synthesis of this compound hinges on controlling both chemoselectivity and regioselectivity at various stages.
Regioselectivity is paramount when functionalizing the naphthalene ring. The substitution pattern of the starting material dictates the position of incoming groups. For instance, in the electrophilic substitution of naphthalene, the position of substitution is influenced by the directing effects of existing substituents. orgsyn.orggoogle.com When starting with a dihydroxynaphthalene, such as 2,4-dihydroxynaphthalene, selective alkylation of one hydroxyl group over the other is a key challenge. The 4-hydroxyl group is generally more acidic and less sterically hindered than the 2-hydroxyl group, which can often be exploited to achieve regioselective alkylation under carefully controlled conditions. mdpi.com
Chemoselectivity is crucial when performing reactions on a molecule with multiple functional groups. For example, during the reduction of a 4-benzyloxy-2-naphthalenecarboxaldehyde, the reducing agent must selectively reduce the aldehyde group without affecting the benzyl ether or the aromatic rings. Sodium borohydride is a suitable choice for this selective reduction. nih.gov Conversely, if a carboxylic acid is to be reduced in the presence of an ester, a more selective reducing agent or a protection-deprotection strategy might be necessary.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions and waste. Key parameters to consider for optimization include the choice of reagents, solvent, temperature, and reaction time.
For the Williamson ether synthesis , optimization may involve screening different bases (e.g., K₂CO₃, NaH, Cs₂CO₃), solvents (e.g., DMF, acetone, acetonitrile), and temperatures. The use of phase-transfer catalysts can also improve yields in some cases.
In the reduction step , the stoichiometry of the reducing agent is a critical factor. An excess of the reducing agent may lead to over-reduction or side reactions, while an insufficient amount will result in incomplete conversion. The reaction temperature also plays a significant role; low temperatures are often used to enhance selectivity. The addition of additives, such as acetic acid in the NaBH₄ reduction of aldehydes, can significantly improve the yield of the desired alcohol by preventing side reactions. nih.gov
4 Benzyloxy Naphthalen 2 Yl Methanol As a Key Synthetic Intermediate
Construction of Complex Naphthalene-Fused Heterocycles
The naphthalene (B1677914) framework of (4-Benzyloxy-naphthalen-2-yl)-methanol provides a rigid and extended aromatic system that can be strategically elaborated into various heterocyclic structures. The presence of the benzyloxy and hydroxymethyl groups offers handles for further chemical transformations, enabling the construction of novel and medicinally relevant fused ring systems.
Synthesis of Novel Piperidine (B6355638) Derivatives
While direct synthesis of piperidine derivatives commencing from this compound is not extensively documented in readily available literature, the chemical functionalities present in its oxidized form, 4-benzyloxy-2-naphthaldehyde, are amenable to established synthetic routes for piperidine ring formation. For instance, the aldehyde can undergo a Knoevenagel condensation with an active methylene (B1212753) compound, followed by a series of reduction and cyclization steps to yield substituted piperidines. The development of efficient methods for constructing 4-benzyl piperidines and related structures often utilizes protocols like the Suzuki coupling, which can tolerate a wide variety of functional groups.
Scaffold for Other Nitrogen-Containing Ring Systems
The versatility of this compound and its derivatives extends to the synthesis of a variety of other nitrogen-containing heterocycles. Nitrogen heterocycles are of significant interest due to their prevalence in biologically active compounds. nih.govmdpi.com The aldehyde derivative, 4-benzyloxy-2-naphthaldehyde, can serve as a key starting material. For example, it can react with hydrazines to form hydrazones, which can then be cyclized to pyrazole (B372694) derivatives. Similarly, reaction with β-ketoesters and ammonia (B1221849) or primary amines can lead to the formation of pyridine (B92270) rings through Hantzsch-type reactions. The synthesis of bioactive nitrogen-containing heterocycles is an active area of research, with various green chemistry techniques being employed to improve efficiency and reduce environmental impact. euroasiapub.org
Role in the Formation of Carbocyclic Analogues
The structural framework provided by this compound is instrumental in the synthesis of complex carbocyclic systems, most notably the alkylation subunits of the potent antitumor antibiotics CC-1065 and the duocarmycins.
Precursor in the Synthesis of CC-1065 and Duocarmycin Alkylation Subunits
The duocarmycins and CC-1065 are a class of highly potent antitumor agents that exert their biological activity through the sequence-selective alkylation of DNA. The synthesis of analogues of these natural products is a significant area of research aimed at developing new anticancer therapeutics. semanticscholar.orgnih.gov A critical component of these molecules is the alkylation subunit, which often contains a cyclopropa[c]benzo[e]indol-4-one (CBI) or a related tricyclic system.
The synthesis of these complex alkylation subunits frequently employs functionalized naphthalene precursors. For instance, the synthesis of the 1,2,11,11a-tetrahydrocyclopropa[c]naphtho[2,3-e]indol-4-one (CNI) and its iso-CNI analogue, which are variants of the CC-1065 and duocarmycin alkylation subunits, begins with appropriately substituted naphthaldehydes. euroasiapub.org A key step in these synthetic sequences often involves a Friedel–Crafts cyclization to construct the indole (B1671886) ring system onto the naphthalene core. The benzyloxy group in a precursor like this compound serves as a protecting group for the phenol, which is often unmasked in later stages of the synthesis to reveal the active pharmacophore. euroasiapub.org The strategic use of such naphthalene building blocks is crucial for achieving the total synthesis of these intricate and biologically important molecules. mdpi.comresearchgate.net
Derivatization to Chalcone (B49325) Structures and Analogues (via related naphthaldehydes)
Chalcones, characterized by an α,β-unsaturated ketone system flanked by two aromatic rings, are a class of compounds with diverse biological activities. The aldehyde derivative of this compound, 4-benzyloxy-2-naphthaldehyde, is a key precursor for the synthesis of naphthalene-containing chalcones.
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone. In this context, 4-benzyloxy-2-naphthaldehyde can be reacted with various substituted acetophenones to generate a library of chalcone analogues. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent.
| Reactant 1 | Reactant 2 | Base | Product Class |
| 4-Benzyloxy-2-naphthaldehyde | Substituted Acetophenone | NaOH or KOH | Naphthalene-Chalcone Analogue |
The resulting naphthalene-chalcone derivatives are valuable scaffolds in medicinal chemistry and have been investigated for their potential as anticancer agents. The presence of the bulky and lipophilic benzyloxynaphthyl group can significantly influence the biological properties of the resulting chalcones.
Building Block for Diverse Naphthalene-Functionalized Compounds
Beyond its role in the synthesis of specific heterocyclic and carbocyclic systems, this compound is a versatile building block for a wide range of other functionalized naphthalene derivatives. nih.govresearchgate.net The hydroxyl and benzyloxy groups can be chemically manipulated to introduce a variety of other functional groups, leading to a diverse array of compounds with potential applications in materials science and medicinal chemistry.
Chemical Reactivity and Transformation Chemistry of 4 Benzyloxy Naphthalen 2 Yl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) on the naphthalene (B1677914) scaffold is a key site for synthetic modifications. Its reactivity is influenced by the steric and electronic properties of the bulky benzyloxynaphthalene moiety.
Esterification and Etherification Reactions
The primary alcohol of (4-Benzyloxy-naphthalen-2-yl)-methanol can be readily converted to its corresponding esters and ethers.
Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst or a coupling agent. For instance, esterification of a carboxylic acid with an alcohol is a common method for forming ester derivatives. medcraveonline.com The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example of this type of transformation. youtube.com While specific examples for this compound are not prevalent in the literature, its reactivity is expected to be similar to other primary alcohols.
Etherification: The formation of an ether from the primary alcohol can be accomplished through various methods. The Williamson ether synthesis, for example, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), Heat | Aryl Ester |
| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Aryl Ester |
| Etherification | NaH, Alkyl Halide (e.g., CH₃I) | Aryl Ether |
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Selective oxidation to the aldehyde, 4-benzyloxy-2-naphthaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) are commonly employed for this purpose. youtube.com Another approach involves the use of Eosin Y as a photocatalyst with molecular oxygen, which allows for the selective oxidation of benzyl (B1604629) alcohols to aldehydes under mild, metal-free conditions. organic-chemistry.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-benzyloxy-2-naphthalenecarboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). youtube.com A convenient one-pot, two-step procedure using TEMPO and NaOCl followed by NaClO₂ has also been developed for the oxidation of primary alcohols to carboxylic acids. nih.gov This method is notable for its compatibility with a wide range of functional groups. nih.gov
| Product | Oxidizing Agent(s) | General Conditions |
| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |
| Aldehyde | Eosin Y, O₂, Blue LED | Photochemical, metal-free |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, heat |
| Carboxylic Acid | Chromic Acid (H₂CrO₄) | Acidic solution |
| Carboxylic Acid | TEMPO, NaOCl, then NaClO₂ | Biphasic system |
Nucleophilic Substitution Reactions
Cleavage and Transformations of the Benzyloxy Protecting Group
The benzyloxy group is a widely used protecting group for alcohols and phenols due to its stability under a variety of reaction conditions. organic-chemistry.org Its removal is a key step in many synthetic routes to access the free naphthol.
Catalytic Hydrogenolysis and Reductive Deprotection
Catalytic Hydrogenolysis: This is one of the most common methods for the deprotection of benzyl ethers. organic-chemistry.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. researchgate.net The process involves the cleavage of the C-O bond of the ether, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org It is important to note that in some cases, saturation of the aromatic rings of the protecting group can occur as an unwanted side reaction. chemrxiv.org To suppress this, a catalyst pre-treatment strategy can be employed. chemrxiv.org
Reductive Deprotection: An alternative to catalytic hydrogenolysis is the use of dissolving metal reductions. For instance, lithium in liquid ammonia (B1221849) (a Birch-type reduction) can be used to cleave benzyl ethers. Another mild and efficient method for the debenzylation of benzyl ethers is the use of lithium naphthalenide. nih.govresearchgate.net
| Method | Reagents and Conditions | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., Ethanol, THF) | Common and efficient, potential for aromatic ring saturation. researchgate.netchemrxiv.org |
| Reductive Deprotection | Lithium Naphthalenide, THF | Mild and efficient for cleavage of benzyl ethers. nih.govresearchgate.net |
Acid- or Base-Mediated Deprotection Strategies
While catalytic hydrogenolysis is widely used, acid- or base-mediated methods can also be employed for the cleavage of benzyl ethers, although they are generally less common for simple benzyl ethers due to the requirement of harsh conditions.
Acid-Mediated Deprotection: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org
Base-Mediated Deprotection: Base-mediated cleavage of simple benzyl ethers is not a common strategy.
It is important to note that for substituted benzyl ethers, such as a p-methoxybenzyl (PMB) ether, oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a viable deprotection strategy. nih.gov Visible-light-mediated debenzylation using DDQ has also been reported as a mild method for cleaving benzyl ethers. bohrium.com
Reactivity of the Naphthalene Aromatic System
The chemical behavior of the naphthalene core in this compound is governed by the inherent reactivity of the fused aromatic system and the significant electronic influence of its substituents: the electron-donating benzyloxy group at the C4 position and the weakly deactivating hydroxymethyl group at the C2 position.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on an unsubstituted naphthalene ring generally favors attack at the C1 (or α) position over the C2 (or β) position. This preference is due to the greater resonance stabilization of the carbocation intermediate (Wheland intermediate) formed during α-attack, which can delocalize the positive charge across more resonance structures while preserving one intact benzene ring. wordpress.comlibretexts.org
In this compound, this intrinsic reactivity is modulated by the substituents. The benzyloxy group at C4 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The positions ortho to the C4-benzyloxy group are C3 and C5, while the para position is C8. The hydroxymethyl group (-CH₂OH) at C2 is a weakly deactivating group.
The directing effects of the benzyloxy group are dominant. Therefore, incoming electrophiles will be primarily directed to the positions it activates.
Substitution at C3: This position is ortho to the activating C4-benzyloxy group. While sterically accessible, substitution here is less common compared to the C1 position in many naphthalene systems.
Substitution at C1: This position, while not directly ortho or para to the benzyloxy group, is an α-position of the naphthalene ring and is activated. The powerful electron-donating effect of the benzyloxy group strongly influences the entire ring, enhancing the inherent reactivity of the α-positions. Given the combined activating influence and the inherent stability of the intermediate, the C1 position is a highly probable site for electrophilic attack.
Substitution at C5 or C8: These positions are on the adjacent, unsubstituted ring. The C5 position is ortho to the benzyloxy group, and the C8 position is para. These positions could also undergo substitution, though reactions often favor the substituted ring, which is highly activated. stackexchange.comchromforum.org
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagent/Conditions | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | (4-Benzyloxy-1-nitro-naphthalen-2-yl)-methanol |
| Bromination | Br₂ / FeBr₃ | (1-Bromo-4-benzyloxy-naphthalen-2-yl)-methanol |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | (1-Acetyl-4-benzyloxy-naphthalen-2-yl)-methanol |
| Sulfonation | SO₃ / H₂SO₄ | 4-Benzyloxy-2-(hydroxymethyl)naphthalene-1-sulfonic acid |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, but they typically require an electrophilic partner, often an organohalide or a triflate, on the aromatic ring. pku.edu.cnethz.ch The native C-H bonds of this compound are generally unreactive in standard cross-coupling protocols like Suzuki, Heck, or Sonogashira reactions.
Therefore, a two-step sequence is necessary:
Functionalization: An initial electrophilic substitution reaction, typically halogenation (e.g., bromination or iodination), is performed to install a leaving group at a specific position on the naphthalene ring.
Cross-Coupling: The resulting aryl halide is then used as a substrate in a metal-catalyzed cross-coupling reaction.
Based on the electrophilic substitution patterns discussed previously, the C1 position is the most probable site for halogenation. This would yield (1-Bromo-4-benzyloxy-naphthalen-2-yl)-methanol as the key intermediate for subsequent coupling reactions. This intermediate can then be coupled with a variety of organometallic or unsaturated partners.
For example, a palladium-catalyzed Suzuki-Miyaura coupling could be employed to form a new C-C bond at the C1 position. nih.gov This involves the reaction of the aryl bromide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of (1-Bromo-4-benzyloxy-naphthalen-2-yl)-methanol
| Reaction Name | Coupling Partner | Catalyst/Base | Representative Product Structure |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (4-Benzyloxy-1-phenyl-naphthalen-2-yl)-methanol |
| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | (4-Benzyloxy-1-styryl-naphthalen-2-yl)-methanol |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | (4-Benzyloxy-1-(phenylethynyl)naphthalen-2-yl)-methanol |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP / NaOt-Bu | (4-Benzyloxy-1-(phenylamino)naphthalen-2-yl)-methanol |
Advanced Spectroscopic and Structural Characterization Methods
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For a compound with the complexity of (4-Benzyloxy-naphthalen-2-yl)-methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
Comprehensive Structural Elucidation via 2D NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are critical for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the naphthalene (B1677914) and benzyloxy fragments. For instance, the protons on the naphthalene ring would show correlations to their neighbors, helping to trace the connectivity of the aromatic system. Similarly, the methylene (B1212753) protons of the benzyl (B1604629) group would be correlated with the aromatic protons of the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. Each protonated carbon atom in the molecule would produce a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for identifying the connectivity between different functional groups. For example, HMBC would show correlations from the benzyloxy methylene protons to the carbon of the naphthalene ring it is attached to (C-4), and to the ipso-carbon of the phenyl ring. It would also confirm the position of the methanol (B129727) group by showing correlations from the hydroxymethyl protons to the C-2 carbon of the naphthalene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the three-dimensional conformation of the molecule. For instance, NOESY could show through-space interactions between the benzyloxy methylene protons and the protons on both the naphthalene and phenyl rings, providing insights into the preferred spatial arrangement of these groups.
Table 5.1.1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is a hypothetical representation of expected chemical shifts and is not based on experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| Naphthalene H-1 | ~8.0-8.2 | ~125-128 | C-2, C-3, C-8a |
| Naphthalene H-3 | ~7.2-7.4 | ~105-108 | C-1, C-2, C-4, C-4a |
| Naphthalene H-5 | ~7.8-8.0 | ~126-129 | C-4, C-6, C-8a |
| Naphthalene H-6 | ~7.4-7.6 | ~124-126 | C-5, C-7, C-8 |
| Naphthalene H-7 | ~7.3-7.5 | ~127-130 | C-5, C-6, C-8 |
| Naphthalene H-8 | ~8.1-8.3 | ~122-125 | C-6, C-7, C-8a |
| CH₂ (Methanol) | ~4.7-4.9 | ~60-65 | C-1, C-2, C-3 |
| OH (Methanol) | Variable | - | CH₂ |
| CH₂ (Benzyloxy) | ~5.1-5.3 | ~70-75 | C-4, C-ipso (Phenyl) |
| Phenyl (o, m, p) | ~7.3-7.5 | ~127-129 | CH₂ (Benzyloxy) |
This interactive table is for illustrative purposes. Actual values would be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. By providing an exact mass, HRMS can confirm the molecular formula of this compound, which is C₁₈H₁₆O₂. This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions.
Table 5.2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: This table is a hypothetical representation of expected HRMS data and is not based on experimental results.)
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 265.1223 | To be determined experimentally |
| [M+Na]⁺ | 287.1043 | To be determined experimentally |
| [M+K]⁺ | 303.0782 | To be determined experimentally |
This interactive table is for illustrative purposes. Actual values would be determined experimentally.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching vibrations (around 1000-1300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aromatic C=C stretching (in the 1400-1600 cm⁻¹ region). The benzyloxy ether linkage would also have a characteristic C-O-C stretching vibration.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give strong Raman signals. The non-polar C-C bonds of the aromatic rings would be more prominent in the Raman spectrum compared to the IR spectrum.
Table 5.3: Predicted IR and Raman Vibrational Frequencies for this compound (Note: This table is a hypothetical representation of expected vibrational frequencies and is not based on experimental data.)
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (broad) | Weak | Stretching |
| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-2960 | 2850-2960 | Stretching |
| Aromatic C=C | 1400-1600 | 1400-1600 | Stretching |
| C-O (Alcohol) | 1000-1200 | Weak | Stretching |
| C-O-C (Ether) | 1050-1150 | Weak | Asymmetric Stretching |
This interactive table is for illustrative purposes. Actual values would be determined experimentally.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of information, including:
Unambiguous confirmation of the molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles.
Information about the conformation of the molecule in the solid state, such as the orientation of the benzyloxy group relative to the naphthalene ring system.
Details of intermolecular interactions, such as hydrogen bonding (involving the hydroxyl group) and π-π stacking, which govern the crystal packing.
Without experimental data, it is not possible to provide the crystal system, space group, or unit cell dimensions.
Computational Chemistry and Theoretical Investigations of 4 Benzyloxy Naphthalen 2 Yl Methanol and Its Derivatives
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is an ideal method to investigate the electronic structure of (4-Benzyloxy-naphthalen-2-yl)-methanol. A comprehensive DFT study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to ensure reliable calculations of the molecule's properties in the gas phase or with a solvent model.
Molecular Geometry Optimization and Conformer Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, with several rotatable bonds (particularly in the benzyloxy and methanol (B129727) groups), a conformer analysis is crucial. This involves systematically rotating these bonds to identify all possible low-energy conformers.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is a representation of the type of data that would be generated from a DFT geometry optimization and does not represent experimentally verified data.
| Parameter | Value |
|---|---|
| C-C (naphthalene) bond length | ~1.36 - 1.42 Å |
| C-O (ether) bond length | ~1.37 Å |
| C-O (alcohol) bond length | ~1.43 Å |
| Naphthalene-O-CH2 bond angle | ~118° |
| Dihedral Angle (Naphthalene-O-CH2-Phenyl) | Conformer dependent |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.
A low HOMO-LUMO gap suggests a molecule is more reactive. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) and benzyloxy moieties, while the LUMO would likely be distributed across the aromatic systems. This analysis helps in understanding the regions of the molecule that are most likely to participate in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table illustrates the kind of data obtained from an FMO analysis and is not based on published results for this specific compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Prediction of Spectroscopic Properties
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Time-dependent DFT (TD-DFT) is used to predict the UV-Visible absorption spectrum, identifying the electronic transitions responsible for the observed peaks. Similarly, vibrational frequencies can be calculated to predict the Infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific functional groups within the molecule, such as the O-H stretch of the methanol group or the C-O-C stretch of the ether linkage.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry can be employed to study the mechanisms of reactions involving this compound. For example, the esterification of the methanol group could be modeled. This would involve identifying the reactants, products, and any intermediates along the reaction pathway. By locating the transition state structures—the highest energy point along the reaction coordinate—the activation energy for the reaction can be calculated. This provides a quantitative measure of the reaction's feasibility and rate. Such studies have been performed for other complex molecules to elucidate reaction pathways and understand stereoselectivity. acs.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. An MD simulation of this compound, either in a vacuum or in a solvent box, would reveal its conformational landscape. This would show how the molecule flexes and changes its shape at a given temperature, providing a more realistic picture of its behavior in a real-world environment. MD simulations are particularly useful for understanding how the molecule might interact with its surroundings and for exploring the full range of accessible conformations that might not be found through a simple conformer search.
In Silico Studies of Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While avoiding any implication of efficacy, one could hypothetically dock this compound into the active site of a protein to study potential binding modes. This type of study provides insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that could stabilize a complex. For related classes of compounds, molecular docking has been used to predict binding affinities and identify key interacting amino acid residues. japsonline.compandawainstitute.com The results of such a study could highlight the structural features of this compound that are important for molecular recognition.
Emerging Research Directions and Applications in Organic Chemistry
Utilization in Stereoselective Synthesis
The presence of a hydroxymethyl group on the naphthalene (B1677914) scaffold of (4-Benzyloxy-naphthalen-2-yl)-methanol opens avenues for its use in stereoselective synthesis. The hydroxyl group can be oxidized to an aldehyde, which can then participate in a variety of asymmetric transformations.
One potential application lies in its use as a precursor to chiral ligands for transition-metal catalysis. The naphthalene backbone provides a rigid and sterically defined framework, which is a desirable feature in the design of effective chiral ligands. For instance, the methanol (B129727) moiety could be converted into a phosphine or an amine, which are common coordinating groups in asymmetric catalysis. The benzyloxy group at the 4-position can influence the electronic environment of the naphthalene ring system, potentially modulating the catalytic activity and enantioselectivity of the resulting metal complexes.
Furthermore, the development of central-to-axial chirality conversion strategies offers another pathway for the utilization of naphthalene derivatives in asymmetric synthesis. acs.orgacs.orgresearchgate.netnih.gov While direct studies on this compound are not available, related systems demonstrate that stereocenters can be converted into chiral axes, leading to the formation of atropisomeric compounds. acs.orgacs.orgresearchgate.netnih.gov The substituent pattern of this compound could be exploited in such methodologies to generate axially chiral biaryl compounds, which are valuable in various areas of chemistry.
Table 1: Potential Stereoselective Transformations of this compound
| Transformation | Potential Chiral Product | Key Methodologies |
|---|---|---|
| Oxidation and Asymmetric Addition | Chiral secondary alcohols | Asymmetric alkylation, arylation, or allylation of the corresponding aldehyde. |
| Conversion to Chiral Ligands | Chiral phosphines, amines, or oxazolines | Multi-step synthesis involving functional group transformations. |
Applications in Organic Materials Science
The unique photophysical and electronic properties of the naphthalene core make its derivatives attractive candidates for applications in organic materials science. This compound could serve as a monomer for the synthesis of functional polymers or as a precursor for specialized dyes.
Monomers for Functional Polymers: The hydroxyl group of this compound provides a reactive handle for polymerization reactions. It can be converted into other functional groups, such as acrylates or epoxides, to enable its incorporation into various polymer backbones. The resulting polymers would feature the bulky and electronically rich benzyloxynaphthalene moiety as a pendant group, which could impart specific properties to the material, such as high refractive index, thermal stability, or fluorescence. Naphthalene-based polymers have been explored for applications such as catalytic supports and as n-type polymers in all-polymer solar cells. nih.govrsc.org
Precursors for Specialized Dyes: Naphthalene derivatives are widely used in the synthesis of dyes and pigments due to their extended π-systems, which can be readily modified to tune their absorption and emission properties. knowde.comnbinno.comnbinno.comicrc.ac.irresearchgate.net The functional groups on this compound allow for its derivatization to create novel dye structures. For example, the hydroxyl group could be used to attach the naphthalene chromophore to other molecules or surfaces, while the benzyloxy group influences the electronic properties of the naphthalene ring, thereby affecting the color of the resulting dye. Naphthalene-based azo dyes, for instance, have been synthesized and their performance on polyester fibers evaluated. icrc.ac.irresearchgate.net
Table 2: Potential Applications in Organic Materials Science
| Application Area | Role of this compound | Potential Properties of Resulting Material |
|---|---|---|
| Functional Polymers | Monomer precursor | High refractive index, thermal stability, fluorescence, catalytic activity. |
| Specialized Dyes | Chromophore precursor | Tunable absorption and emission, vibrant colors. |
Development of Novel Reaction Methodologies
The functionalization of naphthalene derivatives is a topic of ongoing research, with a focus on developing regioselective and efficient methods. nih.gov this compound can serve as a substrate to explore and develop new synthetic transformations.
C-H Functionalization: The selective activation and functionalization of C-H bonds is a powerful tool in organic synthesis. researchgate.netacs.org The naphthalene core of this compound presents multiple C-H bonds that could be targeted for direct functionalization. The existing substituents (benzyloxy and hydroxymethyl) would direct the regioselectivity of these reactions, allowing for the introduction of new functional groups at specific positions. This would provide access to a diverse range of polysubstituted naphthalene derivatives that would be difficult to synthesize using traditional methods. researchgate.netacs.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for a variety of organic transformations. Naphthalene derivatives can undergo photochemical reactions, such as reduction or dearomatization. beilstein-journals.orgresearchgate.netrsc.org The electron-rich nature of the benzyloxynaphthalene system in this compound makes it a potential substrate for photocatalytic reactions, enabling novel transformations such as hydroalkylation or cycloadditions. researchgate.net
Contribution to the Synthesis of Natural Product Analogues and Designed Molecules
Naphthalene-containing natural products often exhibit interesting biological activities. chemistryviews.orgresearchgate.netresearchgate.net The synthesis of analogues of these natural products is a common strategy in medicinal chemistry to improve their potency, selectivity, or pharmacokinetic properties. This compound can be a valuable building block in the synthesis of such analogues.
The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which is a common feature in many natural products. The hydroxymethyl group can be elaborated into more complex side chains found in natural products. By strategically modifying the structure of this compound, chemists can access a library of novel compounds that are structurally related to known bioactive molecules.
Furthermore, the naphthalene scaffold is a recognized pharmacophore in drug discovery. lifechemicals.com The design and synthesis of novel naphthalene-based molecules with potential therapeutic applications is an active area of research. biointerfaceresearch.comnih.govnih.govacs.org this compound provides a versatile starting point for the creation of new molecular entities with designed biological activities. The combination of the rigid naphthalene core with the flexible benzyloxy and hydroxymethyl groups allows for the exploration of diverse chemical space in the search for new drug candidates.
Q & A
Q. What are the established synthetic routes for (4-Benzyloxy-naphthalen-2-yl)-methanol, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves sequential substitution and reduction steps. A common route starts with naphthalene derivatives, where a benzyloxy group is introduced at the 4-position via nucleophilic aromatic substitution, followed by hydroxymethylation at the 2-position using reducing agents like NaBH₄. Key conditions include maintaining an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation of intermediates and controlling temperatures (0–25°C) during sensitive steps . Side reactions, such as over-reduction or benzyl group cleavage, can be mitigated by optimizing stoichiometry and reaction time.
Q. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and stereochemistry. For example, SHELXL refines structures against high-resolution data, while ORTEP generates thermal ellipsoid plots to assess positional disorder . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, with ¹H NMR typically showing distinct signals for benzyloxy (δ 4.8–5.2 ppm) and hydroxymethyl (δ 1.5–2.5 ppm) groups .
Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry?
It serves as a versatile intermediate for pharmaceuticals and agrochemicals. The benzyloxy group acts as a protecting group for hydroxyl moieties, enabling selective derivatization. In medicinal chemistry, it is a precursor for kinase inhibitors or anti-inflammatory agents, leveraging the naphthalene scaffold’s π-stacking potential .
Advanced Research Questions
Q. What experimental challenges arise in scaling up the synthesis of this compound, and how can they be addressed?
Key challenges include:
- By-product formation : Competing ether cleavage under acidic conditions. Solution: Use milder acids (e.g., acetic acid instead of H₂SO₄) and monitor pH .
- Purification : Co-elution of intermediates in column chromatography. Solution: Optimize solvent gradients (e.g., hexane:EtOAc ratios) or employ preparative HPLC .
- Yield variability : Sensitivity to trace moisture. Solution: Rigorous drying of solvents (e.g., molecular sieves) and reagents .
Q. How can researchers resolve contradictions in spectral data when characterizing structurally similar analogs?
Discrepancies in NMR or MS data between analogs (e.g., positional isomers) require orthogonal methods:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm substitution patterns .
- High-resolution mass spectrometry (HRMS) : Distinguishes between isomers with identical nominal masses but exact mass differences (e.g., C₁₃H₁₂O₂ vs. C₁₂H₁₄O₃) .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry .
Q. What methodologies are employed to assess the compound’s biological activity and therapeutic potential?
- In vitro assays : Enzyme inhibition (e.g., IC₅₀ determination via fluorescence polarization) or cell viability assays (MTT) against cancer lines .
- Molecular docking : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2) using software such as AutoDock Vina .
- ADME-Tox profiling : Evaluates metabolic stability (e.g., microsomal incubation) and cytotoxicity (e.g., hemolysis assays) .
Q. How is purity and stability ensured during long-term storage for experimental use?
- Purity analysis : LC-MS with UV detection (λ = 254 nm) identifies impurities ≥0.1%. SPE (C18 cartridges) pre-concentrates samples for trace analysis .
- Stability protocols : Store under argon at −20°C in amber vials to prevent photodegradation. Periodic NMR checks detect decomposition (e.g., benzyloxy group hydrolysis) .
Q. What computational tools are recommended for modeling interactions between this compound and biological targets?
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict reactive sites (software: Gaussian 16) .
- Molecular Dynamics (MD) : Simulates binding kinetics (e.g., GROMACS) under physiological conditions .
Q. How does the compound’s reactivity vary under different solvent systems or catalytic conditions?
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution rates but risk oxidation.
- Catalysts : Pd/C facilitates hydrogenolysis of the benzyl group, while BF₃·Et₂O accelerates Friedel-Crafts alkylation .
- Microwave-assisted synthesis : Reduces reaction time by 50–70% compared to conventional heating .
Q. What strategies differentiate this compound from analogs like (4-Benzylmorpholin-2-yl)-methanol in structure-activity relationship (SAR) studies?
- Functional group swapping : Replace the naphthalene core with morpholine to assess π-stacking vs. hydrogen-bonding contributions .
- Pharmacophore mapping : Overlay 3D structures to identify critical moieties (e.g., hydroxymethyl vs. amine groups) using PyMOL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
